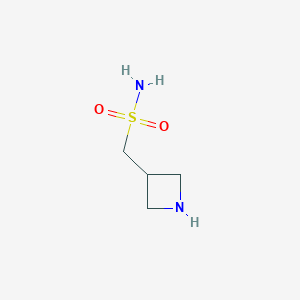
Azetidin-3-ylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-3-ylmethanesulfonamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidin-3-ylmethanesulfonamide can be synthesized through various methods. One common approach involves the reaction of azetidin-3-one with methanesulfonamide under basic conditions. Another method includes the aza-Michael addition of azetidin-3-ylideneacetate with methanesulfonamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted azetidines, which can be further utilized in various synthetic applications .
Scientific Research Applications
Azetidin-3-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of azetidin-3-ylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Azetidin-2-one: A lactam derivative of azetidine.
Methanesulfonamide: A sulfonamide derivative without the azetidine ring.
Uniqueness
Azetidin-3-ylmethanesulfonamide is unique due to its combination of the azetidine ring and the methanesulfonamide group. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C4H10N2O2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
azetidin-3-ylmethanesulfonamide |
InChI |
InChI=1S/C4H10N2O2S/c5-9(7,8)3-4-1-6-2-4/h4,6H,1-3H2,(H2,5,7,8) |
InChI Key |
KLLLPYULMYKGEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















